

Milveterol (GSK159797): A Technical Overview

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Compound of Interest

Compound Name: *Milveterol*

Cat. No.: *B1623803*

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Introduction

Milveterol, also known as GSK159797, is an investigational inhaled long-acting beta-2 adrenoceptor agonist (LABA) that was under development by GlaxoSmithKline for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).^{[1][2]} As a beta-2 agonist, its primary mechanism of action involves the relaxation of smooth muscle in the airways, leading to bronchodilation and relief of bronchoconstriction.^{[1][2]} **Milveterol** progressed to Phase II clinical trials but its current development status is not widely reported.^[1]

This technical guide provides a comprehensive overview of the available information on **Milveterol**, focusing on its core pharmacology, mechanism of action, and the general experimental approaches used to characterize such compounds. It is important to note that specific quantitative pharmacological data and detailed experimental protocols for **Milveterol** are not extensively available in the public domain.

Core Pharmacology

Chemical Identity:

- IUPAC Name: N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[2-[4-[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]phenyl]formamide
- Molecular Formula: C₂₅H₂₉N₃O₄

- Other Designations: GSK159797, TD-3327, **Milveterolum**

Milveterol is a small molecule drug designed for inhaled delivery.

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

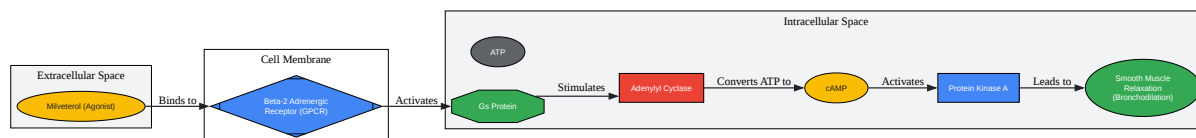
Milveterol exerts its therapeutic effect through selective agonism of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.

The binding of **Milveterol** to the beta-2 adrenoceptor is believed to initiate a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation triggers a signaling cascade that results in bronchodilation.

Signaling Pathway

The downstream signaling pathway following beta-2 adrenoceptor activation by an agonist like **Milveterol** is well-established. The activated alpha subunit of the Gs protein (G α s) stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular levels of cAMP act as a second messenger, leading to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.



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Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for **Milveterol**'s binding affinity (K_i or K_d), in vitro potency (EC_{50}), or selectivity for the beta-2 adrenoceptor over other adrenergic receptor subtypes (e.g., beta-1, alpha-1). This information is likely held within internal GlaxoSmithKline documentation and has not been publicly disclosed.

For context, below is a table summarizing typical pharmacological parameters for other well-characterized long-acting beta-2 agonists. These values are for comparative purposes only and do not represent the data for **Milveterol**.

Parameter	Salmeterol	Formoterol	Indacaterol
Binding Affinity (K _i , nM)			
Beta-2 Adrenoceptor	~3.4	~2.4	~5.5
Functional Potency (EC ₅₀ , nM)			
Tracheal Relaxation	~1.5	~0.4	~3.1
Selectivity (vs. Beta-1)	High	High	High
Duration of Action (hours)	~12	~12	~24

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of **Milveterol** are not publicly available. However, based on standard practices in respiratory drug discovery, the following methodologies would likely have been employed to characterize its pharmacological profile.

In Vitro Assays

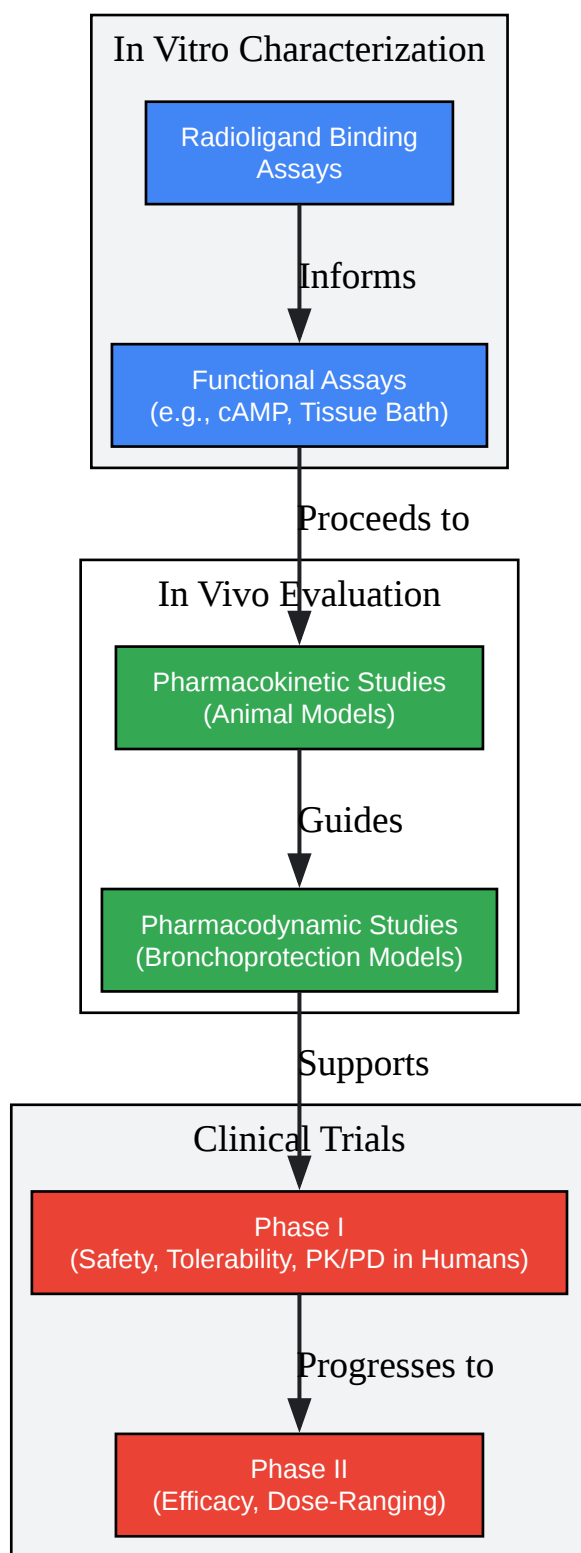
1. Radioligand Binding Assays:

- Objective: To determine the binding affinity (K_i or K_d) of **Milveterol** for the beta-2 adrenoceptor.
- General Protocol:
 - Membrane preparations from cells recombinantly expressing the human beta-2 adrenoceptor are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
 - Increasing concentrations of unlabeled **Milveterol** are added to compete with the radioligand for binding to the receptor.

- After reaching equilibrium, the bound and free radioligand are separated by filtration.
- The amount of bound radioactivity is quantified using liquid scintillation counting.
- The data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to a K_i value using the Cheng-Prusoff equation.

2. Functional Assays:

- Objective: To determine the potency (EC₅₀) and efficacy of **Milveterol** in eliciting a functional response.
- Common Methodologies:
 - cAMP Accumulation Assays: In cells expressing the beta-2 adrenoceptor, the ability of **Milveterol** to stimulate the production of cAMP is measured, typically using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
 - Isolated Tissue Bath Assays: The relaxant effect of **Milveterol** is assessed on pre-contracted airway smooth muscle tissue (e.g., guinea pig tracheal strips or human bronchial rings). The concentration-response curve is used to determine the EC₅₀ and maximal relaxation (E_{max}).



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Caption: General Drug Discovery Workflow for a LABA.

In Vivo Studies

- Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of inhaled **Milveterol** in animal models.
- Pharmacodynamic Studies: To assess the in vivo efficacy and duration of action of **Milveterol** in animal models of bronchoconstriction (e.g., methacholine or histamine challenge in guinea pigs).

Clinical Development

Milveterol (GSK159797) was investigated in clinical trials, reaching at least Phase II. One identified study is NCT00354666, a randomized, double-blind, placebo-controlled, dose-ascending crossover study to assess the safety, tolerability, pharmacodynamics, and pharmacokinetics of inhaled GSK159797 in subjects with mild to moderate asthma. Detailed results from this trial are not readily available in the public domain.

Conclusion

Milveterol (GSK159797) is a long-acting beta-2 adrenoceptor agonist that was developed as a potential treatment for asthma and COPD. Its mechanism of action is consistent with other LABAs, involving the activation of the beta-2 adrenergic receptor and subsequent cAMP-mediated smooth muscle relaxation. While the general pharmacological profile of **Milveterol** can be inferred from its drug class, specific quantitative data on its binding affinity, potency, and selectivity, as well as detailed experimental protocols, are not publicly available. Further disclosure of preclinical and clinical data by the developers would be necessary for a more in-depth technical assessment of this compound.

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